
1,3-Butanedione, 2-octyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione, 2-octyl-1-phenyl- is an organic compound with the molecular formula C18H26O2 It is a derivative of 1,3-butanedione, where the hydrogen atoms at the second and fourth positions are replaced by an octyl group and a phenyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 2-octyl-1-phenyl- can be synthesized through various methods. One common approach involves the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide. This reaction leads to the formation of the desired compound through a series of condensation and substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3-butanedione, 2-octyl-1-phenyl- typically involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 2-octyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The phenyl and octyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1,3-Butanedione, 2-octyl-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-butanedione, 2-octyl-1-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butanedione: This compound is structurally similar but lacks the octyl group.
Benzoylacetone: Another related compound with similar chemical properties.
Uniqueness
1,3-Butanedione, 2-octyl-1-phenyl- is unique due to the presence of both an octyl and a phenyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
61433-08-7 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-octyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H26O2/c1-3-4-5-6-7-11-14-17(15(2)19)18(20)16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
InChI Key |
OLGHRLWDRJDQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)

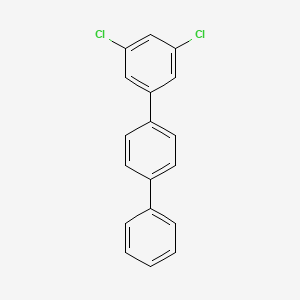
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
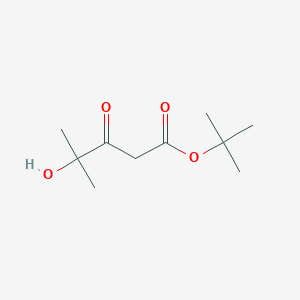

![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
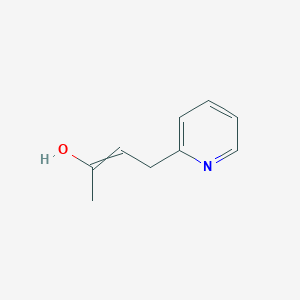
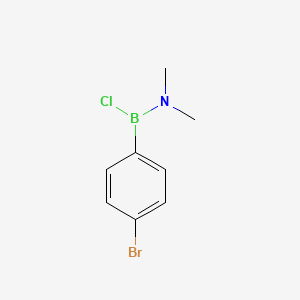
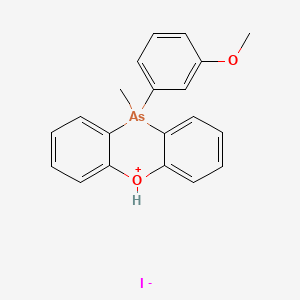
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)


